N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide
Overview
Description
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide is a compound that features a pyrazole ring substituted with a bromine atom and an adamantane moiety The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the adamantane group is a tricyclic hydrocarbon known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid.
Alkylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then reacted with 2-bromoethylamine to form N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amine.
Formation of the final compound: The N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amine is then reacted with 1-adamantanecarbonyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the adamantane moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with conditions involving bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Catalysts like palladium (Pd) or copper (Cu) are often used, with conditions involving bases and solvents suitable for the specific coupling reaction.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyrazole ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, potentially with changes in functional groups.
Coupling Reactions: Products include more complex molecules formed by coupling the compound with other aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds .
Biology and Medicine
Its unique structure allows for interactions with various biological targets .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites through hydrogen bonding or π-π interactions, while the adamantane moiety can provide stability and rigidity to the molecule . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the adamantane moiety.
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide: A similar compound with a chlorine atom instead of bromine.
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxylate: A related ester compound with different reactivity and properties.
Uniqueness
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide is unique due to the combination of the pyrazole ring and the adamantane moiety. This combination provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O/c17-14-9-19-20(10-14)2-1-18-15(21)16-6-11-3-12(7-16)5-13(4-11)8-16/h9-13H,1-8H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANOWBOBIWMUJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=C(C=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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